tert-butyl 4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]piperidine-1-carboxylate: is a chemical compound that belongs to the class of boronic acids and their derivatives. This compound is characterized by its complex structure, which includes a boronic ester group and a piperidine ring. It is often used in organic synthesis and various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]piperidine-1-carboxylate typically involves the following steps:
Boronic Acid Formation: : The starting material, a suitable boronic acid, is prepared through the reaction of a Grignard reagent with a boronic ester.
Piperidine Derivative Synthesis: : The piperidine ring is synthesized through a series of reactions involving the appropriate amine and carboxylic acid derivatives.
Coupling Reaction: : The boronic acid and piperidine derivatives are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction.
Protection and Deprotection: : The resulting compound is protected using a tert-butyl group to prevent unwanted side reactions, and the protecting group is removed after the synthesis is complete.
Industrial Production Methods
In an industrial setting, the synthesis of this compound is scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]piperidine-1-carboxylate: can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: : Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: : Nucleophilic substitution reactions can replace the boronic ester group with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: : Nucleophiles such as amines and alcohols are used, often in the presence of a base.
Major Products Formed
Oxidation: : Alcohols, ketones, and carboxylic acids.
Reduction: : Amines and amides.
Substitution: : Various functionalized derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]piperidine-1-carboxylate: is widely used in scientific research due to its versatility and reactivity. Its applications include:
Chemistry: : Used as a building block in the synthesis of complex organic molecules.
Biology: : Employed in the study of enzyme inhibitors and receptor binding assays.
Medicine: : Investigated for its potential therapeutic properties in drug discovery.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which tert-butyl 4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]piperidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The boronic ester group can form reversible covalent bonds with amino acids, such as serine, threonine, and cysteine, in enzymes and receptors. This interaction can modulate the activity of these biological targets, leading to various biological effects.
Comparison with Similar Compounds
Tert-butyl 4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]piperidine-1-carboxylate: is unique due to its specific structural features and reactivity. Similar compounds include:
Tert-butyl 4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)tetrahydro-2H-pyran-4-carboxylate
Tert-butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carboxylate
Tert-butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate
These compounds share the boronic ester group but differ in their substituents and core structures, leading to variations in their chemical properties and applications.
Properties
IUPAC Name |
tert-butyl 4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34BNO4/c1-16(2,3)22-15(21)20-12-9-14(10-13-20)8-11-19-23-17(4,5)18(6,7)24-19/h14H,8-13H2,1-7H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYDWZBSJPZSXHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CCC2CCN(CC2)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34BNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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